1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide
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Overview
Description
1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides and carboxamides. The reaction conditions often include the use of bases such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve multi-step synthesis processes, including the protection and deprotection of functional groups to achieve the desired product .
Chemical Reactions Analysis
1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide can be compared with other piperidine derivatives such as:
1-butylsulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.
1-butylsulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide: The position of the carboxamide group is different, which can influence the compound’s interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-4-12-23(21,22)19-11-7-9-15(13-19)17(20)18-16-10-6-5-8-14(16)2/h5-6,8,10,15H,3-4,7,9,11-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISGDBVBENKXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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